molecular formula C8H5F2NO4 B12291267 3-(Difluoromethoxy)-4-nitrobenzaldehyde

3-(Difluoromethoxy)-4-nitrobenzaldehyde

Cat. No.: B12291267
M. Wt: 217.13 g/mol
InChI Key: CRFMJTFBQDSLFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Difluoromethoxy)-4-nitrobenzaldehyde is an organic compound with the molecular formula C8H5F2NO4 It is characterized by the presence of a difluoromethoxy group (-OCF2H) and a nitro group (-NO2) attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethoxy)-4-nitrobenzaldehyde typically involves the introduction of the difluoromethoxy group and the nitro group onto a benzaldehyde precursor. One common method involves the reaction of 4-nitrobenzaldehyde with difluoromethyl ether in the presence of a base such as potassium carbonate (K2CO3) and a phase transfer catalyst. The reaction is usually carried out in an organic solvent like acetone under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The choice of solvents and reaction conditions is also optimized to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)-4-nitrobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Difluoromethoxy)-4-nitrobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)-4-nitrobenzaldehyde depends on its application. In biochemical contexts, the compound may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The difluoromethoxy group can enhance the compound’s binding affinity to target proteins, while the nitro group can participate in redox reactions, influencing the compound’s overall activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Difluoromethoxy)-4-nitrobenzaldehyde is unique due to the combination of the difluoromethoxy and nitro groups on the benzaldehyde core. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. The presence of both electron-withdrawing groups (difluoromethoxy and nitro) can significantly influence the compound’s electronic properties and reactivity, making it a valuable intermediate in organic synthesis .

Biological Activity

3-(Difluoromethoxy)-4-nitrobenzaldehyde is a compound of interest in medicinal chemistry due to its unique structural features, which suggest potential biological activities. This article reviews its synthesis, biological properties, and applications based on available research findings.

  • Molecular Formula : C8H6F2N2O3
  • Molecular Weight : 220.14 g/mol
  • IUPAC Name : this compound

The compound contains a nitro group and a difluoromethoxy substituent, which are known to influence its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with commercially available precursors such as 4-nitrobenzaldehyde.
  • Reagents : Common reagents include difluoromethyl ether and suitable catalysts.
  • Reaction Conditions : The reaction is usually conducted under controlled temperature and pressure to optimize yield and purity.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing the nitro group often show enhanced antibacterial effects against various pathogens, including Xanthomonas oryzae and Pseudomonas syringae .

  • Case Study : A study evaluated the antibacterial activity of several nitro-substituted compounds, revealing that those with the 4-nitro group had improved efficacy compared to controls like bismerthiazol .
CompoundActivity Against Xoo (%)Activity Against Psa (%)
This compoundTBDTBD
Bismerthiazol73.9 ± 1.129.3 ± 1.7

Antitumor Activity

Nitrobenzaldehyde derivatives have been investigated for their potential antitumor properties. Some studies suggest that they may inhibit tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

  • Mechanism of Action : The nitro group is believed to play a crucial role in the compound's ability to generate reactive oxygen species (ROS), leading to oxidative stress in cancer cells.

Inhibition of Enzymatic Activity

Another area of interest is the inhibition of specific enzymes linked to disease progression, such as HSD17B13, which is associated with liver diseases . Compounds similar to this compound may offer therapeutic avenues for conditions like nonalcoholic fatty liver disease (NAFLD).

Research Findings

Recent studies have highlighted the need for further exploration of the biological activities of this compound:

  • Antibacterial Studies : Ongoing research is focused on optimizing the structure to enhance activity against resistant bacterial strains.
  • Antitumor Research : Investigations into its effects on various cancer cell lines are underway, aiming to elucidate its potential as an anticancer agent.

Properties

Molecular Formula

C8H5F2NO4

Molecular Weight

217.13 g/mol

IUPAC Name

3-(difluoromethoxy)-4-nitrobenzaldehyde

InChI

InChI=1S/C8H5F2NO4/c9-8(10)15-7-3-5(4-12)1-2-6(7)11(13)14/h1-4,8H

InChI Key

CRFMJTFBQDSLFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)OC(F)F)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.